Sarcosine anhydride

Description

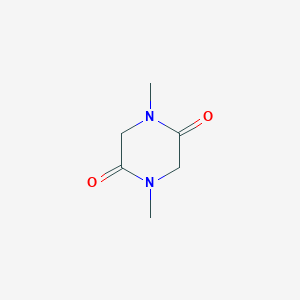

Sarcosine anhydride (SA), also known as 1,4-dimethyl-2,5-piperazinedione (CAS 5076-82-4), is a cyclic dipeptide (diketopiperazine) derived from sarcosine (N-methylglycine). Its molecular formula is C₆H₁₀N₂O₂, with a molecular weight of 142.16 g/mol . Structurally, SA consists of a six-membered piperazinedione ring with two methyl groups at positions 1 and 4 (Figure 1). This compound is commercially available with high purity (>99%) and is widely used in studies of solvation effects, hydrogen bonding, and radical chemistry due to its well-defined cyclic structure and reactivity .

Structure

2D Structure

Properties

IUPAC Name |

1,4-dimethylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-7-3-6(10)8(2)4-5(7)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDGRAULLDDTRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198796 | |

| Record name | 1,4-Dimethylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5076-82-4 | |

| Record name | Sarcosine anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5076-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethylpiperazine-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005076824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarcosine anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethylpiperazine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

Sarcosine reacts with triphosgene in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert conditions. Triphosgene acts as a coupling agent, converting the carboxylic acid into an intermediate acid chloride, which subsequently undergoes intramolecular cyclization to yield Sar-NCA. Key parameters include:

-

Stoichiometry : A 1:1 molar ratio of sarcosine to triphosgene ensures complete conversion.

-

Temperature : Reactions are conducted at 0–5°C to mitigate side reactions such as oligomerization.

-

Purification : Crude Sar-NCA is precipitated using hexane and recrystallized from ethyl acetate.

Table 1: Typical Phosgenation Reaction Conditions

Triethyloxonium Tetrafluoroborate in Chloride Removal and Purification

Chloride impurities, often introduced via triphosgene or solvent residues, hinder controlled polymerization by initiating unintended chain-termination reactions. Recent advancements utilize triethyloxonium tetrafluoroborate (Meerwein’s salt) to covalently bind chloride ions, forming volatile ethyl chloride (EtCl) and boron trifluoride (BF₃).

Protocol for Chloride Scavenging

-

Post-Synthesis Treatment : Crude Sar-NCA is dissolved in anhydrous DMF, and triethyloxonium tetrafluoroborate (1.2 equiv. relative to Cl⁻) is added.

-

Reaction Conditions : The mixture is stirred at 25°C for 1 hour, during which EtCl and BF₃ are evaporated under reduced pressure.

-

Outcome : Chloride content is reduced from >500 ppm to <100 ppm, enabling polymerization with dispersity (Ð) <1.02.

Table 2: Chloride Content Before and After Purification

This method eliminates the need for sublimation, a traditional but energy-intensive purification step, thereby enhancing scalability.

Carboxylic Acid-Catalyzed Ring-Opening Polymerization Precursors

While carboxylic acids like acetic acid are primarily employed as catalysts in Sar-NCA polymerization, their role in synthesis optimization is emerging. For instance, in situ generation of carbamic acid intermediates during Sar-NCA formation has been theorized to stabilize reactive species, though this remains ancillary to primary synthesis routes.

Patent-Derived Methods: Insights from Surfactant Synthesis

Although patents and focus on sarcosinate surfactants, their methodologies offer insights into anhydride-compatible conditions:

-

Anhydrous Environments : Sodium methoxide-mediated reactions under nitrogen atmospheres prevent oxidation and hydrolysis.

-

High-Temperature Reactions : Heating sarcosine salts with methyl esters at 150–180°C facilitates acylation, a step analogous to anhydride formation when using reactive carbonyl sources.

Table 3: Comparative Analysis of Patent Methods

| Parameter | Surfactant Synthesis | Sar-NCA Synthesis |

|---|---|---|

| Temperature | 150–180°C | 0–5°C |

| Key Reagent | Methyl oleate | Triphosgene |

| Impurity Control | Antioxidants (BHT) | Triethyloxonium salts |

Sublimation as a Traditional Purification Technique

Sublimation remains a fallback for Sar-NCA purification, particularly in small-scale setups. Under vacuum (0.1–0.5 mbar), Sar-NCA sublimes at 80–100°C, separating from non-volatile impurities. However, this method is less efficient for chloride removal compared to chemical scavengers.

Analytical and Mechanistic Considerations

Kinetic and Thermodynamic Insights

The propagation kinetics of Sar-NCA polymerization involve a reversible intermediate between the anhydride and growing polymer chain. The equilibrium constant (K) for intermediate formation is solvent-dependent, with K = 1.2 × 10³ M⁻¹ in DMF and 8.5 × 10² M⁻¹ in THF.

Table 4: Solvent Effects on Polymerization Kinetics

| Solvent | K (M⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| DMF | 1.2 × 10³ | 58.3 |

| THF | 8.5 × 10² | 62.1 |

Chemical Reactions Analysis

Types of Reactions: Sarcosine anhydride undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound hydrolyzes to form sarcosine.

Complex Formation: It forms molecular complexes with organic acids, phenols, and aromatic alcohols through hydrogen bonding and other intermolecular interactions.

Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace one of the functional groups.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under mild conditions.

Complex Formation: Organic solvents and proton donor compounds.

Substitution Reactions: Nucleophiles like amines or alcohols in the presence of a base catalyst.

Major Products:

Hydrolysis: Sarcosine.

Complex Formation: Soluble and insoluble molecular complexes.

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Sarcosine anhydride is recognized for its potential in drug delivery systems and therapeutic applications.

- Drug Delivery Systems : The structural rigidity and stability of cyclic dipeptides like this compound make them suitable candidates for drug delivery. Their ability to form stable micro- and nanostructures through intermolecular hydrogen bonding enhances their effectiveness in transporting therapeutic agents . Research indicates that these compounds can serve as carriers for antitumor drugs, facilitating targeted delivery and reducing systemic toxicity .

- Antitumor Activity : Studies have shown that this compound exhibits significant biological activity, including antibacterial, antifungal, antiviral, and antitumor properties. Its interactions with various solvents have been studied to understand its efficacy better in biological systems . The compound's ability to form complexes with other molecules enhances its therapeutic potential.

Polymer Chemistry

This compound is also utilized in the field of polymer chemistry, particularly in the synthesis of novel materials.

- Polymerization Reactions : The kinetics of polymerization involving this compound have been extensively studied. For instance, the reaction between this compound and carbonic anhydride has been shown to produce polymers with desirable properties for various applications . The reversible formation of compounds during polymerization allows for the development of materials with tailored characteristics.

- Surface Modification : Recent research has explored the use of polysarcosine derivatives for surface modification of nanoparticles. This approach aims to improve the circulation lifetime of nanoparticles in therapeutic settings by reducing opsonization profiles and enhancing stealth-like properties similar to PEGylation . The incorporation of polysarcosine into liposomal formulations has shown promising results in enhancing pharmacokinetic profiles.

Biochemical Studies

The biochemical interactions involving this compound provide insights into its reactivity and functional applications.

- Reactivity with Radicals : Investigations into the reactions of this compound with hydroxyl radicals reveal its potential role in oxidative stress scenarios. The compound reacts readily with radicals generated under radiolytic conditions, leading to the formation of transient peptide radicals that can be further analyzed using NMR spectroscopy . This reactivity highlights its importance in understanding radical-mediated processes in biological systems.

- Complex Formation : The formation of complexes between this compound and various solvents has been studied to elucidate the impact on absorption frequencies of functional groups within the molecule. Such studies are crucial for understanding solvation effects and optimizing conditions for drug formulation .

Summary of Key Findings

The following table summarizes key findings from recent studies on this compound:

| Application Area | Key Findings |

|---|---|

| Pharmaceuticals | Potential as a drug delivery system; significant antitumor activity; effective carrier for therapies. |

| Polymer Chemistry | Involvement in polymerization reactions; development of novel materials through reversible reactions. |

| Biochemical Studies | Reactivity with radicals; formation of transient peptide radicals; complex interactions with solvents. |

Mechanism of Action

The mechanism of action of sarcosine anhydride involves its ability to form hydrogen bonds and other intermolecular interactions with various compounds. These interactions can influence the solubility, stability, and bioavailability of drugs and other bioactive molecules . Additionally, this compound can modulate oxidative stress, mitochondrial dysfunction, and neuroinflammatory pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

SA is often compared to alanine anhydride (AA), another cyclic dipeptide with the structure 3,6-dimethyl-2,5-piperazinedione. While both are diketopiperazines, the methyl substitution differs: SA has methyl groups on the nitrogen atoms (positions 1 and 4), whereas AA has methyl groups on the α-carbon atoms (positions 3 and 6) . This structural distinction influences their hydrogen-bonding capacity and solvation behavior. For instance, SA’s methyl groups adjacent to nitrogen reduce its ability to form N–H∙∙∙O hydrogen bonds compared to AA, which retains unsubstituted N–H groups .

Solvation Effects and Hydrogen Bonding

Infrared (IR) spectroscopy studies reveal significant differences in the solvation of SA and AA. The C=O absorption frequencies of SA are consistently lower than those of AA in both aprotic and proton-donor solvents, indicating stronger solvation of SA’s carbonyl groups (Table 1) :

| Solvent | Alanine Anhydride (cm⁻¹) | Sarcosine Anhydride (cm⁻¹) |

|---|---|---|

| Chloroform | 1692 | 1681 |

| Methanol | 1691 | 1679 |

| Water | 1688 | 1675 |

The larger frequency shifts in water (25 cm⁻¹ for AA vs. 23 cm⁻¹ for SA) highlight SA’s enhanced interaction with proton donors, attributed to its ability to form additional hydrogen bonds via the methyl-substituted nitrogen .

Reactivity with OH Radicals

SA exhibits unique reactivity in radical chemistry. Unlike AA, SA’s methyl group adjacent to nitrogen is highly susceptible to hydroxyl (OH) radical attack, leading to preferential formation of dehydrodimers (e.g., via C–H abstraction at the methyl group). In contrast, AA predominantly undergoes radical reactions at the α-carbon . This difference arises from the electron-donating effect of SA’s methyl group, which stabilizes adjacent radical intermediates .

Comparison with Non-Cyclic Anhydrides

SA’s properties diverge significantly from non-peptide anhydrides like phthalic anhydride and maleic anhydride. For example:

- Thermal Stability : SA is stable under ambient conditions, while phthalic anhydride decomposes at high temperatures to release CO₂ .

- Solubility: SA is sparingly soluble in non-polar solvents (e.g., benzene) but readily dissolves in polar aprotic solvents (e.g., acetonitrile). In contrast, maleic anhydride is highly soluble in water due to its open-chain structure .

pKa and pH-Dependent Behavior

For instance, the pKa of the alanine anhydride radical is 10.6, while SA’s radical remains protonated across physiological pH ranges . This property makes SA less reactive in redox-mediated biological systems compared to other cyclic peptides.

Key Research Findings

- Cooperativity in Hydrogen Bonding: SA demonstrates stronger cooperative effects in proton-donor solvents like methanol, where increasing solvent concentration linearly reduces C=O absorption frequencies (e.g., from 1671 cm⁻¹ in 1% methanol to 1664 cm⁻¹ in 10% methanol) .

- Industrial Relevance : Unlike phthalic anhydride (used in plastics) or maleic anhydride (for polymer modification), SA has niche applications in studying peptide dynamics and as a model for drug delivery systems due to its stable cyclic structure .

Biological Activity

Sarcosine anhydride, a cyclic derivative of the amino acid sarcosine, has garnered attention for its biological activities and interactions in various chemical environments. This article synthesizes research findings, including case studies and data tables, to elucidate the compound's biological activity.

1. Overview of this compound

This compound is formed from the cyclization of sarcosine, which is a natural amino acid involved in several metabolic processes. The compound exhibits unique properties that influence its interactions with other molecules, particularly in biological systems.

2. Intermolecular Interactions

Research has demonstrated that this compound engages in significant intermolecular interactions, particularly through hydrogen bonding. A study investigated the solvation effects of this compound in various solvents, revealing how these interactions affect absorption frequencies of the carbonyl (C=O) groups in different environments.

Table 1: Absorption Frequencies of C=O Groups

| Solvent | This compound (cm⁻¹) |

|---|---|

| Chloroform | 1681 |

| Methanol | 1679 |

| Water | 1675 |

The data indicates that the choice of solvent affects the absorption characteristics of this compound, with shifts in frequencies observed depending on the solvent's proton donor properties .

3. Radical Reactions and Stability

This compound has been studied for its reactions with hydroxyl radicals (- OH) generated through pulse radiolysis. These studies reveal that the compound forms various dimeric products upon radical attack, indicating its potential stability and reactivity under oxidative conditions.

Key Findings:

- Dehydrodimer formation was observed, with a rate constant of for reactions involving N-methyl radicals .

- The compound demonstrated second-order decay kinetics with respect to generated radicals, suggesting significant radical stability .

4. Biological Implications

The biological implications of this compound are linked to its interactions with enzymes and potential roles in metabolic pathways. For instance, its ability to form complexes with organic acids and phenols may influence enzyme activity and substrate availability.

Case Study: Interaction with Carbonic Anhydrase

Sarcosine derivatives have been explored as potential inhibitors of carbonic anhydrases (CAs), enzymes critical for maintaining acid-base balance in biological systems. Studies have shown that modifications to the sarcosine structure can enhance inhibitory activity against various CA isoforms, highlighting its relevance in drug design .

5. Conclusion

This compound exhibits notable biological activity through its capacity for intermolecular interactions and radical stability. Its role as a potential inhibitor of carbonic anhydrases underscores its significance in biochemical processes. Continued research into its mechanisms and applications could yield valuable insights into its utility in therapeutic contexts.

Q & A

Q. What are the optimal conditions for synthesizing sarcosine anhydride, and how can purity be validated?

this compound is synthesized via cyclodehydration of sarcosine (N-methylglycine) under reflux in anhydrous ethylene glycol, which facilitates the removal of two water molecules . Post-synthesis, purity can be validated using:

- Melting point analysis : Pure this compound melts at 145–147°C .

- FTIR spectroscopy : The C=O stretching frequency in chloroform appears at 1681 cm⁻¹, confirming anhydride formation .

- NMR spectroscopy : Symmetric proton environments in the diketopiperazine ring yield characteristic singlet peaks for methyl groups (e.g., δ ~2.8 ppm for N-CH₃) .

Q. How does solvent choice influence the spectroscopic characterization of this compound?

Solvent polarity directly impacts the C=O stretching frequency in FTIR due to solvation effects. For example:

Q. What analytical techniques are critical for tracking this compound reactivity in solution?

- HPLC with UV detection : Monitors reaction progress by quantifying esterified products (e.g., hexafluoroisopropyl esters) using pre-calibrated naphthyl chromophore standards .

- LC-MS : Identifies intermediates (e.g., mixed anhydrides) and confirms reaction mechanisms via mass-to-charge ratios .

- Competitive NMR experiments : Compares reactivity ratios of this compound with other diketopiperazines by integrating proton signals post-NBS (N-bromosuccinimide) treatment .

Advanced Research Questions

Q. How can mechanistic studies differentiate between mixed anhydride formation and direct solvolysis pathways?

Time-course LC-MS and HPLC analyses are critical:

- Mixed anhydride mechanism : A steady decrease in Fmoc-Aib-OCH(CF₃) and increase in N-(2-methylnaphthylene)-Sar-OCH(CF₃) and Fmoc-Aib-OH confirm anhydride intermediacy .

- Direct solvolysis : Would show immediate product formation without intermediate accumulation.

In a study, ~8% conversion to hexafluoroisopropyl ester over time validated the anhydride pathway .

Q. What factors govern the radical stability and reactivity of this compound derivatives?

- Substituent effects : Methyl groups at the α-position (e.g., alanine anhydride derivatives) increase electron density at radical sites, raising oxidation rates (k = 7.9×10⁸ dm³ mol⁻¹s⁻¹ with Fe(CN)₆³⁻) .

- pH independence : this compound radicals do not deprotonate, unlike glycine or alanine anhydride radicals, due to steric hindrance from the N-methyl group .

Q. How does comparative reactivity analysis inform selective functionalization strategies?

Competitive experiments with equimolar mixtures (e.g., this compound vs. cis-3,6-diisopropyl-2,5-piperazinedione) treated with NBS reveal:

Q. Can this compound be leveraged for stereocontrolled synthesis of complex heterocycles?

Yes. In the synthesis of tetrahydro trans-β-carbolines:

- Mixed anhydride methodology : Activates the sarcosine moiety for amidation, enabling stereochemical control via thermodynamic stabilization of trans isomers .

- Thioester intermediates : Enhance regioselectivity in multi-step reactions .

Data Contradictions and Research Gaps

- Radical pKa discrepancies : Alanine anhydride radicals exhibit higher pKa (10.6) than glycine (9.8), but sarcosine radicals show no pH-dependent behavior due to steric effects . Further studies are needed to map substituent impacts on radical acidity.

- Solvent vs. solid-state reactivity : Most studies focus on solution-phase mechanisms. Comparative data on solid-state or catalytic reactions are limited.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.